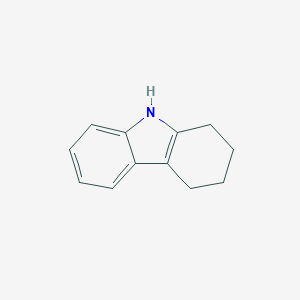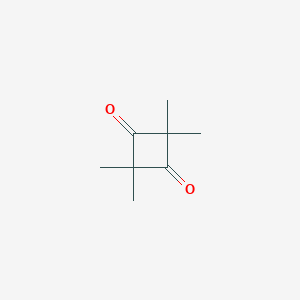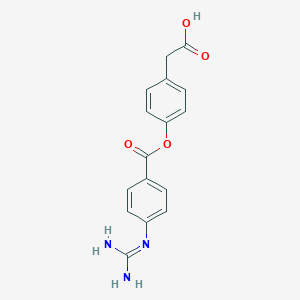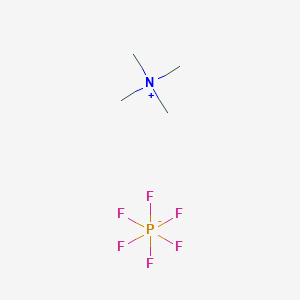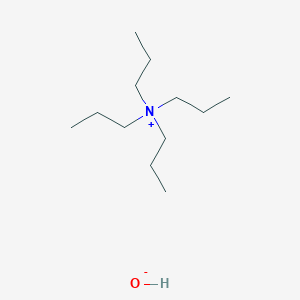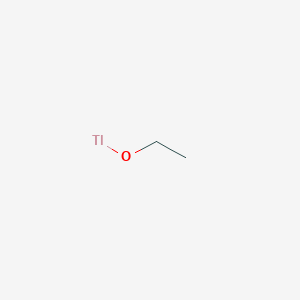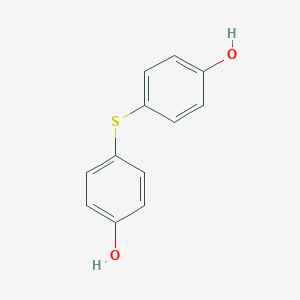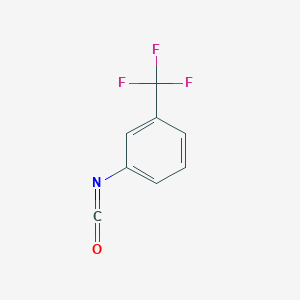
3-(三氟甲基)苯基异氰酸酯
描述
3-(Trifluoromethyl)phenyl isocyanate is a chemical compound that is part of the isocyanate family, characterized by the presence of the isocyanate group (-N=C=O). This functional group is known for its high reactivity, which makes isocyanates useful in a variety of chemical reactions, particularly in the synthesis of polymers such as polyurethane. The trifluoromethyl group (-CF3) attached to the phenyl ring enhances the compound's chemical and physical properties, making it a valuable reagent in organic synthesis.
Synthesis Analysis
The synthesis of compounds related to 3-(Trifluoromethyl)phenyl isocyanate involves various methods. For instance, the synthesis of 6-(trifluoromethyl)phenanthridines is achieved through oxidative cyclization of 2-isocyanobiphenyls with CF3SiMe3 under metal-free conditions, which allows the direct formation of C-CF3 bonds . Another related synthesis involves the reaction of trifluoromethyl isocyanide with a metal-metal triple bond, leading to the formation of compounds with bridging CF3NC ligands .
Molecular Structure Analysis
The molecular structure of compounds containing the trifluoromethyl group can be characterized by various spectroscopic methods. For example, (trifluoromethoxy)phenylboronic acids were studied using 1H, 13C, 11B, and 19F NMR spectroscopy, revealing the influence of the -OCF3 group on the molecule's acidity and hydrogen bonding . The rotational spectrum of trifluoromethyl isocyanate itself has been measured, providing insights into the internal rotation of the trifluoromethyl group and the molecule's structural parameters .
Chemical Reactions Analysis
Isocyanates are known for their participation in a variety of chemical reactions. The reactivity of the isocyanate group allows for the synthesis of carbamates and ureas, as demonstrated by the production of 3,3,3-trifluoroethyl isocyanate from perfluoroisobutene and its subsequent use in synthesizing anticancer agents . Additionally, the oligomerization of phenyl isocyanate catalyzed by a polynuclear yttrium trifluoroethoxide complex showcases the potential of isocyanates in polymer chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(Trifluoromethyl)phenyl isocyanate and related compounds are influenced by the trifluoromethyl group. This group can affect the acidity, as seen in the case of (trifluoromethoxy)phenylboronic acids , and the barrier to internal rotation, as observed in the rotational spectrum analysis of trifluoromethyl isocyanate . The presence of the trifluoromethyl group also contributes to the compound's stability and reactivity, which are essential for its applications in organic synthesis and materials science.
科学研究应用
低聚反应中的催化剂
3-(三氟甲基)苯基异氰酸酯已用于合成多核三氟乙氧基钇,该钇被证明作为苯基异氰酸酯低聚反应的高效催化剂 (Peng, Yao, Deng, Zhang, & Shen, 2006).
光谱和结构分析
该化合物在光谱研究中也发挥了重要作用。例如,三氟甲基异氰酸酯的红外和拉曼光谱,包括其二聚体形式,已被分析以了解其分子结构 (Downs & Haas, 1967).
催化反应中的溶剂效应
研究表明,极性非质子溶剂(如 DMSO 和 DMF)对苯基异氰酸酯在金属有机催化剂作用下的三聚反应有显着影响。这些溶剂极大地提高了反应速率 (Dabi & Zilkha, 1980).
光学活性聚合物的开发
已经进行了使用 3-(三氟甲基)苯基异氰酸酯合成新型光学活性芳香族异氰酸酯的研究,这导致了具有独特旋转性能的聚合物的开发 (Maeda & Okamoto, 1998).
生物活性化合物的中间体
氟代芳香族异氰酸酯,如 3-(三氟甲基)苯基异氰酸酯,作为生产除草剂、杀虫剂和杀菌剂的宝贵中间体 (Kuehle & Klauke, 1977).
环加成反应中的影响
该化合物的影响已在环加成反应中得到研究,特别是关注四芳基鎓阳离子等催化剂对环氧化物和异氰酸酯反应的影响 (Yang, Pati, Bélanger‐Chabot, Hirai, & Gabbaï, 2018).
与脲反应的动力学
苯基异氰酸酯与脲的反应动力学,由三氯化丁基锡催化,已被彻底研究,提供了对反应机理和催化剂有效性的见解 (Dyer & Pinkerton, 1965).
催化剂对异氰酸酯反应的影响
已经研究了各种催化剂,包括有机锡和叔胺催化剂,对苯基异氰酸酯反应中的反应速率和产物形成的影响 (Wong & Frisch, 1986).
杂环化合物的合成
苯基异氰酸酯与乙酰丙酮锡(II)反应合成杂环化合物,证明了该化合物在创建不同的分子结构中的效用 (Wakeshima & Kijima, 1975).
水溶液中的反应性
苯基异氰酸酯在水溶液中的反应性已被探索,提供了对其行为以及与咪唑和水等亲核试剂相互作用的见解 (Hegarty, Hegarty, & Scott, 1975).
安全和危害
属性
IUPAC Name |
1-isocyanato-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO/c9-8(10,11)6-2-1-3-7(4-6)12-5-13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJYSIBLFGQAND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0027143 | |
| Record name | 3-(Trifluoromethyl)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0027143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Isocyanobenzotrifluoride appears as a light colored liquid. May severely irritate skin, eyes and mucous membranes. Toxic by ingestion, inhalation and skin absorption. | |
| Record name | ISOCYANOBENZOTRIFLUORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6825 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
3-(Trifluoromethyl)phenyl isocyanate | |
CAS RN |
none, 329-01-1 | |
| Record name | ISOCYANOBENZOTRIFLUORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6825 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3-(Trifluoromethyl)phenyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=329-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Trifluoromethyl)phenyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000329011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-isocyanato-3-(trifluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(Trifluoromethyl)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0027143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,α,α-trifluoro-3-tolyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.766 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(TRIFLUOROMETHYL)PHENYL ISOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QPS7LLZ6XM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of 3-(Trifluoromethyl)phenyl isocyanate in the context of the provided research?
A1: 3-(Trifluoromethyl)phenyl isocyanate is a key reagent in the synthesis of sorafenib [, , , , ], a known antitumor drug. It reacts with intermediates like 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide to form the final sorafenib molecule.
Q2: Are there any alternative synthesis routes for sorafenib that don't utilize 3-(Trifluoromethyl)phenyl isocyanate?
A2: Yes, research suggests using readily available and cost-effective 4-amino-3-fluorophenol as a substitute for 3-(Trifluoromethyl)phenyl isocyanate in sorafenib synthesis []. This method claims to simplify the process and improve yield while ensuring product stability.
Q3: Beyond sorafenib, has 3-(Trifluoromethyl)phenyl isocyanate demonstrated utility in other research areas?
A3: Yes, recent studies explored its use in developing advanced battery technologies []. Specifically, it acts as an electrolyte additive, contributing to the formation of a robust electrode-electrolyte interphase in Li||LiCoO2 batteries. This enhances lithium-ion conductivity and battery performance.
Q4: How does the structure of 3-(Trifluoromethyl)phenyl isocyanate lend itself to its role in battery applications?
A4: The molecule contains a polar amide group (-NHCO-) formed after reacting with specific compounds. This polar group aids in the de-solvation of lithium ions and enhances their transport within the battery [], ultimately leading to improved performance.
Q5: Can you elaborate on the structure and properties of 3-(Trifluoromethyl)phenyl isocyanate?
A5: While specific spectroscopic data wasn't provided in the research excerpts, we can infer some details. The molecular formula is likely C8H4F3NO, with a molecular weight of approximately 187.12 g/mol. The molecule contains a reactive isocyanate group (-N=C=O) which readily undergoes reactions with amines to form urea derivatives, a key step in sorafenib synthesis [].
Q6: The research mentions a "deuterated bisarylurea compound." What is the significance of deuteration in this context?
A6: Deuteration involves replacing hydrogen atoms with deuterium, a heavier hydrogen isotope. This modification in bisarylurea compounds, synthesized using deuterated 3-(Trifluoromethyl)phenyl isocyanate, is being investigated for its potential to enhance antitumor activity [].
Q7: The provided research highlights a focus on synthesizing sorafenib. Are there any insights into its mechanism of action against tumors?
A7: While the provided excerpts focus primarily on the synthesis of sorafenib, the mechanism of action isn't elaborated upon. It's important to consult additional resources for a detailed understanding of sorafenib's anti-tumor activity.
Q8: What are the potential implications of using 3-(Trifluoromethyl)phenyl isocyanate in industrial-scale sorafenib production?
A8: While the research emphasizes the compound's role in sorafenib synthesis, it also hints at potential challenges. For instance, ensuring high purity of the final product is crucial, demanding rigorous purification steps to remove impurities generated during synthesis []. Additionally, minimizing metal residue and burning residue, potentially arising from using 3-(Trifluoromethyl)phenyl isocyanate, is vital for large-scale production [].
Q9: The research mentions "sorafenib tosylate." What is its significance?
A9: Sorafenib tosylate is a salt form of sorafenib, produced by reacting it with p-toluenesulfonic acid. Creating salt forms of drugs like sorafenib can improve properties such as stability, solubility, and ease of formulation [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




